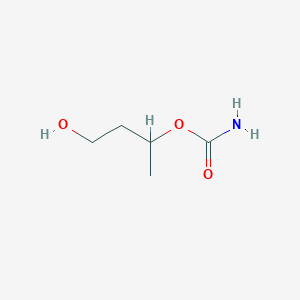![molecular formula C10H14N2O2S2 B12908735 N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide CAS No. 87149-81-3](/img/structure/B12908735.png)
N-{3-[(1,3-Dithian-2-yl)methyl]-1,2-oxazol-4-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a dithiane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the dithiane group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The dithiane group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The dithiane group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dithiane group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)propionamide
- N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)butyramide
Uniqueness
N-(3-((1,3-Dithian-2-yl)methyl)isoxazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoxazole ring and the dithiane moiety allows for versatile applications in various fields of research.
特性
CAS番号 |
87149-81-3 |
|---|---|
分子式 |
C10H14N2O2S2 |
分子量 |
258.4 g/mol |
IUPAC名 |
N-[3-(1,3-dithian-2-ylmethyl)-1,2-oxazol-4-yl]acetamide |
InChI |
InChI=1S/C10H14N2O2S2/c1-7(13)11-9-6-14-12-8(9)5-10-15-3-2-4-16-10/h6,10H,2-5H2,1H3,(H,11,13) |
InChIキー |
BPLFSRFWSWLVAB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CON=C1CC2SCCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[Bis(2-hydroxyethyl)amino]acetyl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908669.png)

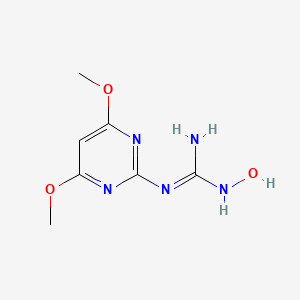

![4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide](/img/structure/B12908689.png)
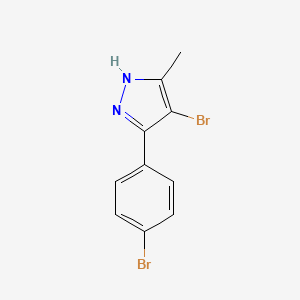
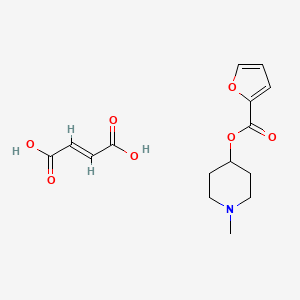

![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
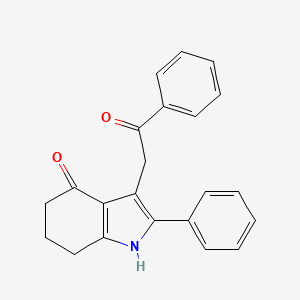

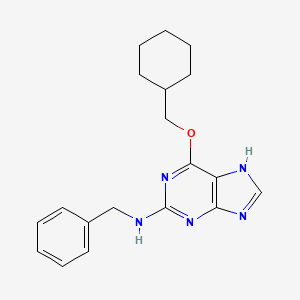
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
